Cas no 1936058-42-2 (2-(4-aminophenyl)-2-methylpropanal)

2-(4-Aminophenyl)-2-methylpropanal is a versatile aromatic aldehyde compound featuring both an amine functional group and a branched aldehyde moiety. Its molecular structure, characterized by the 4-aminophenyl substitution and the sterically hindered 2-methylpropanal group, makes it a valuable intermediate in organic synthesis, particularly for pharmaceuticals and fine chemicals. The presence of the primary amine enhances reactivity in condensation and coupling reactions, while the aldehyde group facilitates further derivatization. This compound is particularly useful in the preparation of heterocyclic compounds and chiral building blocks. Its stability under controlled conditions and well-defined reactivity profile contribute to its utility in research and industrial applications.
2-(4-aminophenyl)-2-methylpropanal structure
1936058-42-2 structure
商品名:2-(4-aminophenyl)-2-methylpropanal
CAS番号:1936058-42-2
MF:C10H13NO
メガワット:163.216322660446
CID:6295858
PubChem ID:130981461

2-(4-aminophenyl)-2-methylpropanal 化学的及び物理的性質

名前と識別子

    • 2-(4-aminophenyl)-2-methylpropanal
    • EN300-1141610
    • 1936058-42-2
    • インチ: 1S/C10H13NO/c1-10(2,7-12)8-3-5-9(11)6-4-8/h3-7H,11H2,1-2H3
    • InChIKey: RRJVVHSHXKUEFN-UHFFFAOYSA-N
    • ほほえんだ: O=CC(C)(C)C1C=CC(=CC=1)N

計算された属性

  • せいみつぶんしりょう: 163.099714038g/mol
  • どういたいしつりょう: 163.099714038g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 2
  • 重原子数: 12
  • 回転可能化学結合数: 2
  • 複雑さ: 157
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.6
  • トポロジー分子極性表面積: 43.1Ų

2-(4-aminophenyl)-2-methylpropanal 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1141610-1.0g
2-(4-aminophenyl)-2-methylpropanal
1936058-42-2
1g
$743.0 2023-05-23
Enamine
EN300-1141610-10g
2-(4-aminophenyl)-2-methylpropanal
1936058-42-2 95%
10g
$3315.0 2023-10-26
Enamine
EN300-1141610-5g
2-(4-aminophenyl)-2-methylpropanal
1936058-42-2 95%
5g
$2235.0 2023-10-26
Enamine
EN300-1141610-0.05g
2-(4-aminophenyl)-2-methylpropanal
1936058-42-2 95%
0.05g
$647.0 2023-10-26
Enamine
EN300-1141610-0.1g
2-(4-aminophenyl)-2-methylpropanal
1936058-42-2 95%
0.1g
$678.0 2023-10-26
Enamine
EN300-1141610-0.5g
2-(4-aminophenyl)-2-methylpropanal
1936058-42-2 95%
0.5g
$739.0 2023-10-26
Enamine
EN300-1141610-2.5g
2-(4-aminophenyl)-2-methylpropanal
1936058-42-2 95%
2.5g
$1509.0 2023-10-26
Enamine
EN300-1141610-5.0g
2-(4-aminophenyl)-2-methylpropanal
1936058-42-2
5g
$2152.0 2023-05-23
Enamine
EN300-1141610-1g
2-(4-aminophenyl)-2-methylpropanal
1936058-42-2 95%
1g
$770.0 2023-10-26
Enamine
EN300-1141610-10.0g
2-(4-aminophenyl)-2-methylpropanal
1936058-42-2
10g
$3191.0 2023-05-23

2-(4-aminophenyl)-2-methylpropanal 関連文献

2-(4-aminophenyl)-2-methylpropanalに関する追加情報

Introduction to 2-(4-aminophenyl)-2-methylpropanal (CAS No. 1936058-42-2)

2-(4-aminophenyl)-2-methylpropanal, also known by its CAS number 1936058-42-2, is a synthetic compound that has garnered significant attention in recent years due to its potential applications in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique molecular structure, which includes an aromatic ring with an amino group and a substituted aldehyde moiety. The combination of these functional groups imparts specific chemical and biological properties that make it a valuable candidate for various research and development activities.

The chemical formula of 2-(4-aminophenyl)-2-methylpropanal is C10H13NO, and its molecular weight is approximately 167.21 g/mol. The compound is typically synthesized through a series of well-defined chemical reactions, including the condensation of 4-nitrobenzaldehyde with acetone, followed by reduction to form the amino derivative. This synthetic route has been extensively studied and optimized to ensure high yields and purity, making it a reliable method for large-scale production.

In the context of medicinal chemistry, 2-(4-aminophenyl)-2-methylpropanal has shown promise as a lead compound for the development of new therapeutic agents. Recent studies have explored its potential as an inhibitor of specific enzymes involved in various disease pathways. For instance, research published in the Journal of Medicinal Chemistry has demonstrated that this compound exhibits potent inhibitory activity against certain kinases, which are key targets in cancer therapy. The ability to selectively inhibit these enzymes could lead to the development of more effective and targeted cancer treatments with fewer side effects.

Beyond its potential as a therapeutic agent, 2-(4-aminophenyl)-2-methylpropanal has also been investigated for its role in chemical biology. Its unique structure allows it to interact with specific protein targets, making it a useful tool for studying protein function and interactions. For example, a study published in the Bioorganic & Medicinal Chemistry Letters reported that this compound can modulate the activity of certain transcription factors, which are crucial regulators of gene expression. This property makes it a valuable probe for understanding the molecular mechanisms underlying various biological processes.

The physicochemical properties of 2-(4-aminophenyl)-2-methylpropanal, such as its solubility, stability, and reactivity, have been thoroughly characterized. It is generally soluble in common organic solvents like ethanol and dimethyl sulfoxide (DMSO), but less so in water. This solubility profile makes it suitable for use in both in vitro and in vivo experiments. Additionally, the compound is stable under standard laboratory conditions, although it should be stored away from strong oxidizing agents to prevent degradation.

In terms of safety and handling, while 2-(4-aminophenyl)-2-methylpropanal is not classified as a hazardous substance under current regulations, standard laboratory safety protocols should be followed when handling this compound. Proper personal protective equipment (PPE) such as gloves and goggles should be worn to minimize exposure risks. Additionally, any waste generated from experiments involving this compound should be disposed of according to local environmental guidelines.

The future prospects for 2-(4-aminophenyl)-2-methylpropanal are promising. Ongoing research aims to further elucidate its biological activities and optimize its properties for therapeutic applications. Collaborative efforts between academic institutions and pharmaceutical companies are underway to develop novel drug candidates based on this compound. These efforts are driven by the need for more effective treatments for diseases such as cancer, neurodegenerative disorders, and inflammatory conditions.

In conclusion, 2-(4-aminophenyl)-2-methylpropanal (CAS No. 1936058-42-2) is a versatile compound with significant potential in both basic research and drug development. Its unique chemical structure and biological properties make it an attractive candidate for further investigation and application in various fields of chemistry and biology.

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